molecular formula C19H19N3O3 B5378042 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B5378042
M. Wt: 337.4 g/mol
InChI Key: TZKCLTZCKRVDLC-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that features a complex structure combining a phenoxy group, an oxadiazole ring, and an acetamide moiety

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-9-14(2)16(10-13)24-12-17(23)20-11-18-21-19(22-25-18)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKCLTZCKRVDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Phenoxy Group Introduction: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable halide.

    Acetamide Formation: The final step involves coupling the oxadiazole derivative with the phenoxy compound using acylation reactions, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives or quinones.

    Reduction: Conversion to reduced heterocycles or amines.

    Substitution: Introduction of various substituents on the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving the oxadiazole ring or phenoxy group.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which could be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenoxy)-N-(phenylmethyl)acetamide: Lacks the oxadiazole ring, potentially altering its biological activity and chemical reactivity.

    2-(2,5-dimethylphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide: Similar structure but with a methyl group instead of a phenyl group on the oxadiazole ring, which could affect its steric and electronic properties.

Uniqueness

The presence of both the phenoxy group and the oxadiazole ring in 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide makes it unique, offering a combination of properties that can be fine-tuned for specific applications. The phenyl group on the oxadiazole ring adds to its potential for π-π interactions, enhancing its binding capabilities in biological systems.

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